

Comparative Analysis of Carbinoxamine Maleate and Chlorpheniramine Maleate Antiviral Efficacy

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Compound of Interest

Compound Name: Carbinoxamine Maleate

Cat. No.: B192786

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A growing body of research has highlighted the potential of first-generation antihistamines, including **Carbinoxamine Maleate** (CAM) and Chlorpheniramine Maleate (CPM), as broad-spectrum antiviral agents.^{[1][2][3][4]} This guide provides a comparative analysis of their antiviral efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus is on their activity against influenza viruses and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In Vitro Antiviral Activity

Both **Carbinoxamine Maleate** and S-(+)-Chlorpheniramine Maleate (SCM), the active enantiomer of Chlorpheniramine Maleate, have demonstrated potent in vitro activity against a range of influenza A and B virus strains.^{[1][2][5]} A key study screened an FDA-approved drug library and identified CAM and SCM as having significant inhibitory effects on influenza virus infection.^{[1][2]}

Quantitative Comparison of Anti-Influenza Virus Activity

The half-maximal inhibitory concentration (IC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are crucial metrics for evaluating the in vitro efficacy and safety of antiviral compounds. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides a measure of the drug's therapeutic window.

Compound	Virus Strain	IC50 (μM)	CC50 (μM) in MDCK cells	Selectivity Index (SI)
Carbinoxamine Maleate (CAM)	A/Shanghai/4664	3.56	297 ± 11	83.4
	T/2013(H7N9)			
	A/Shanghai/37T/2009(H1N1)			
	A/Puerto Rico/8/1934(H1N1)			
	A/Guizhou/54/1989(H3N2)			
S-(+)-Chlorpheniramine Maleate (SCM)	B/Shanghai/2017 (BY)	11.84	285 ± 11	24.1
	A/Shanghai/4664			
	T/2013(H7N9)			
	A/Shanghai/37T/2009(H1N1)			
	A/Puerto Rico/8/1934(H1N1)			
	A/Guizhou/54/1989(H3N2)	285 ± 11	285 ± 11	24.1
	B/Shanghai/2017 (BY)			
	A/Shanghai/4664			
	T/2013(H7N9)			
	A/Shanghai/37T/2009(H1N1)			

Data sourced from Xu et al., 2018.[\[1\]](#)[\[5\]](#)

These data indicate that both compounds exhibit broad-spectrum anti-influenza activity. Notably, **Carbinoxamine Maleate** generally displays lower IC50 values and a higher selectivity

index across most tested strains compared to S-(+)-Chlorpheniramine Maleate, suggesting a more potent and potentially safer in vitro profile against influenza viruses.[1][5]

Antiviral Activity Against SARS-CoV-2

Chlorpheniramine Maleate has also been investigated for its antiviral properties against SARS-CoV-2.[6][7][8][9][10][11] Studies have shown that CPM can inhibit SARS-CoV-2 through multiple mechanisms, including interference with viral adsorption, replication, and direct virucidal activity.[6][7][8]

Compound	Virus	Cell Line	CC50 (µg/ml)	Antiviral Mechanisms
Chlorpheniramine Maleate (CPM)	SARS-CoV-2	Vero E6	497.7	Viral adsorption inhibition, replication inhibition, virucidal activity

Data sourced from Elshaier et al., 2025.[6]

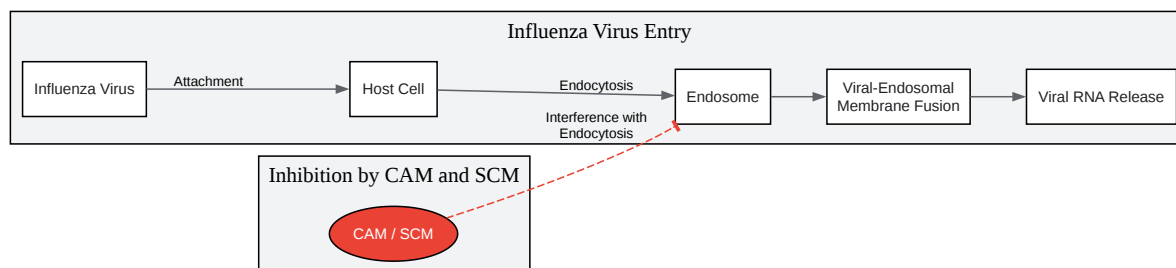
A study on the virucidal effect of a nasal spray containing CPM demonstrated a significant reduction in SARS-CoV-2 viral load.[12][13] After a 25-minute contact time, the formulation reduced the virus levels by 99.7%.[12][13]

Mechanism of Antiviral Action

The antiviral mechanisms of **Carbinoxamine Maleate** and Chlorpheniramine Maleate appear to extend beyond their primary function as H1 receptor antagonists.[14][15][16]

Influenza Virus

For influenza viruses, both CAM and SCM are suggested to inhibit the early stages of the viral life cycle, specifically viral entry into the host cell.[1][2][17][18] Mechanistic studies indicate that these compounds do not block virus attachment or release but may interfere with the endocytosis process.[1][2][17][18]

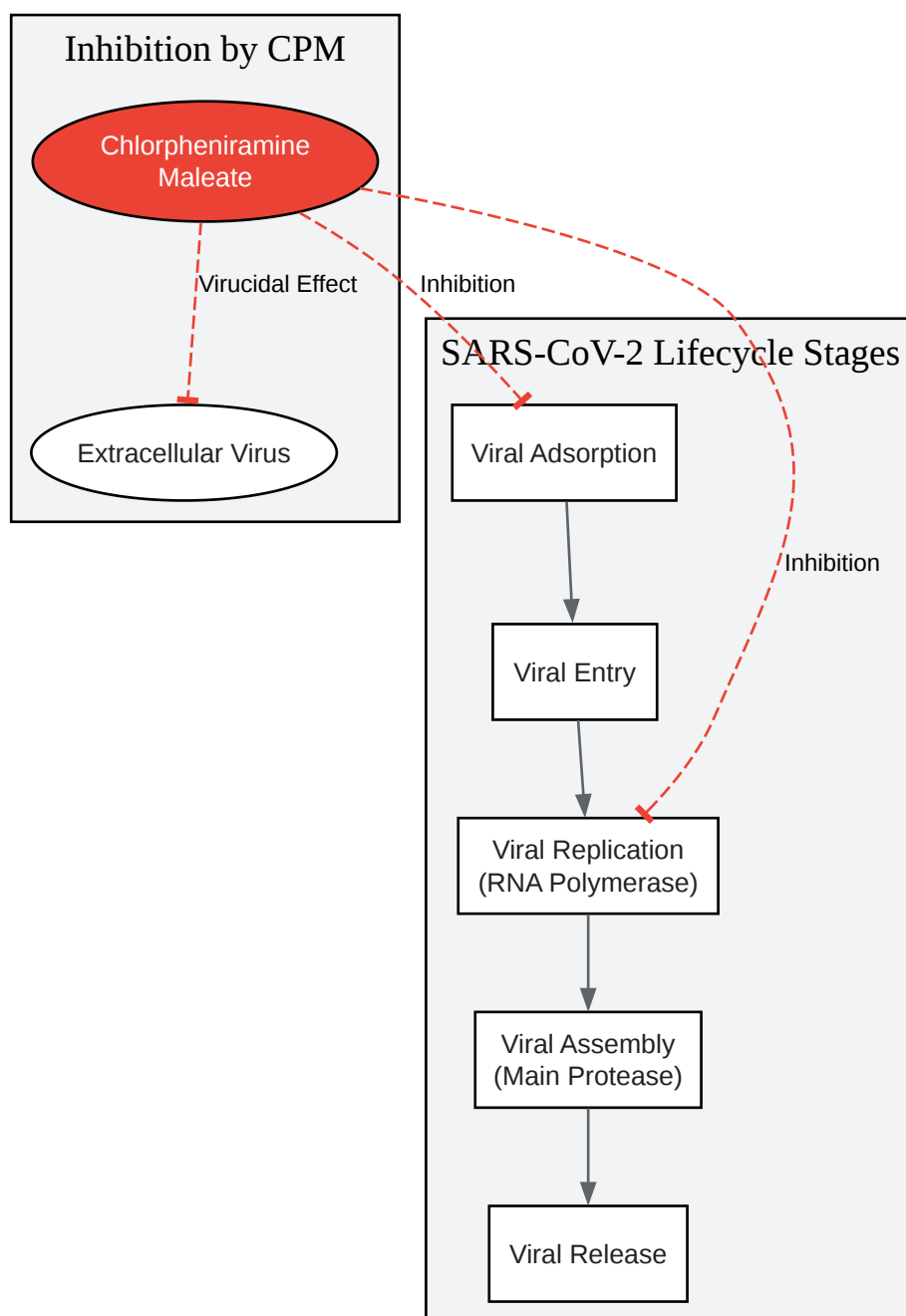


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Caption: Proposed mechanism of anti-influenza action for CAM and SCM.

SARS-CoV-2

In the case of SARS-CoV-2, Chlorpheniramine Maleate is proposed to have a multi-targeted antiviral effect.^{[6][7][8][9][10][11]} Molecular docking studies have revealed potential interactions between CPM and key viral proteins, including the main protease, spike protein, and RNA polymerase.^{[6][7][9]} These interactions are primarily hydrophobic, with some hydrogen bond formation.^{[6][7][9]} This suggests that CPM may interfere with multiple stages of the SARS-CoV-2 life cycle.



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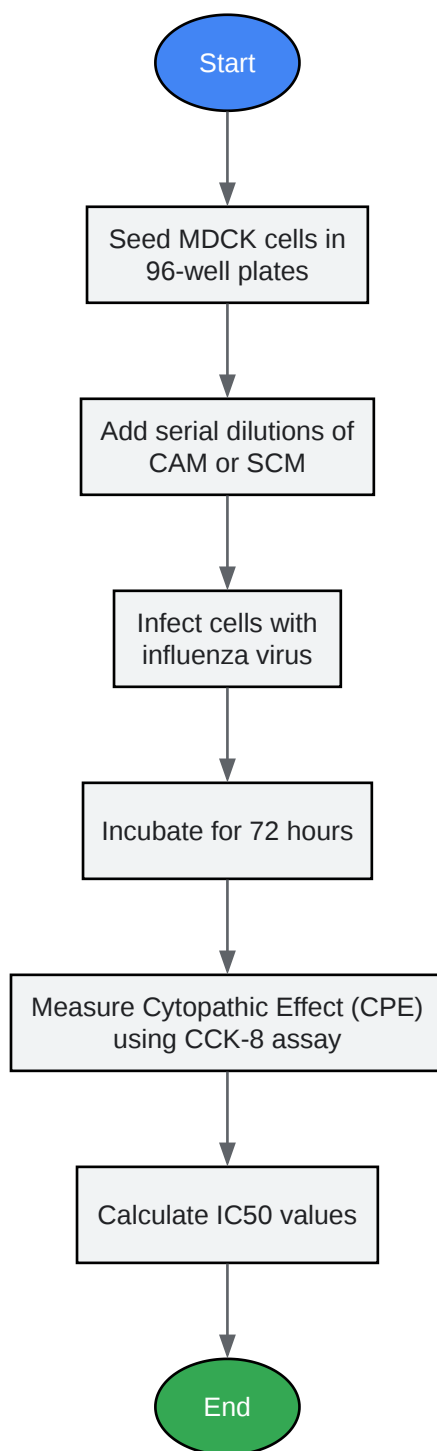
Caption: Multi-modal anti-SARS-CoV-2 action of Chlorpheniramine Maleate.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.



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Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.[\[1\]](#)[\[2\]](#)
- Compound Addition: The cells are treated with serial dilutions of **Carbinoxamine Maleate** or S-(+)-Chlorpheniramine Maleate.[\[1\]](#)[\[2\]](#)
- Virus Infection: The cells are then infected with the respective influenza virus strain.[\[1\]](#)[\[2\]](#)
- Incubation: The plates are incubated for 72 hours at 37°C.[\[1\]](#)[\[2\]](#)
- CPE Measurement: The cytopathic effect is quantified using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.[\[1\]](#)[\[2\]](#)
- Data Analysis: The IC50 values are calculated from the dose-response curves.[\[1\]](#)

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cells.

- Cell Culture: MDCK or Vero E6 cells are seeded in 96-well plates.[\[1\]](#)[\[6\]](#)
- Compound Addition: The cells are incubated with various concentrations of the test compound for a specified period (e.g., 72 hours).[\[1\]](#)
- Cell Viability Measurement: Cell viability is measured using an appropriate assay, such as the CCK-8 assay.[\[1\]](#)
- Data Analysis: The CC50 value is determined from the dose-response curve.[\[1\]](#)[\[6\]](#)

Plaque Reduction Assay

This assay is another method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

- Cell Culture: A confluent monolayer of MDCK cells is prepared in 6-well plates.
- Virus Infection: The cells are infected with a known amount of influenza virus.

- **Compound Treatment:** After viral adsorption, the cells are overlaid with a medium containing different concentrations of the test compound and agarose.
- **Incubation:** The plates are incubated until viral plaques are visible.
- **Plaque Visualization:** The plaques are visualized by staining with crystal violet.
- **Data Analysis:** The number of plaques is counted, and the IC50 value is calculated.

Conclusion

Both **Carbinoxamine Maleate** and Chlorpheniramine Maleate exhibit promising broad-spectrum antiviral activity in vitro. **Carbinoxamine Maleate** appears to be more potent against a range of influenza virus strains compared to Chlorpheniramine Maleate. Chlorpheniramine Maleate, on the other hand, has demonstrated a multi-modal inhibitory effect against SARS-CoV-2. The proposed mechanisms of action, primarily targeting viral entry for influenza and multiple lifecycle stages for SARS-CoV-2, suggest that these first-generation antihistamines could be valuable candidates for drug repurposing in antiviral therapy. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

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